molecular formula C19H25N3O3S B11058896 8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide CAS No. 1013764-31-2

8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B11058896
CAS No.: 1013764-31-2
M. Wt: 375.5 g/mol
InChI Key: RLMGQHLLEQYULP-UHFFFAOYSA-N
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Description

8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide involves the reaction of 2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl isothiocyanate with alkaloid cytisine . The reaction is typically carried out in boiling aqueous ethanol or in the presence of a catalytic amount of acid to facilitate partial or complete hydrolysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation.

Properties

CAS No.

1013764-31-2

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

6-oxo-N-[2-(1-prop-2-ynoxyethoxy)ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide

InChI

InChI=1S/C19H25N3O3S/c1-3-8-24-14(2)25-9-7-20-19(26)21-11-15-10-16(13-21)17-5-4-6-18(23)22(17)12-15/h1,4-6,14-16H,7-13H2,2H3,(H,20,26)

InChI Key

RLMGQHLLEQYULP-UHFFFAOYSA-N

Canonical SMILES

CC(OCCNC(=S)N1CC2CC(C1)C3=CC=CC(=O)N3C2)OCC#C

Origin of Product

United States

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